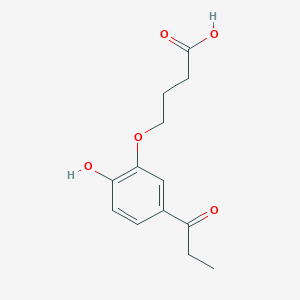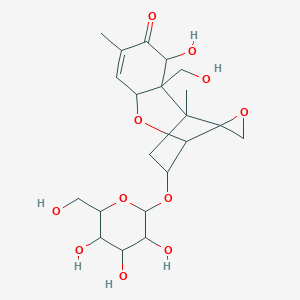
Deoxynivalenol 3-glucoside
説明
Certan Vial
Deoxynivalenol 3-glucoside solution is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The conjugation of deoxynivalenol (DON) with glucose formed by the metabolism of plants results in the formation of deoxynivalenol-3-glucoside.
This compound belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and fats and oils. This makes this compound a potential biomarker for the consumption of these food products.
作用機序
Target of Action
Deoxynivalenol-3-glucoside (D3G) is a modified mycotoxin formed by the metabolism of plants through the conjugation of deoxynivalenol (DON) with glucose . The primary target of D3G, like DON, is the ribosome . It binds to the 60S subunit of the ribosome , which plays a crucial role in protein synthesis.
Mode of Action
D3G is hydrolyzed to DON during digestion . , but also activates intracellular protein kinases that mediate selective gene expression and apoptosis. This disruption of macromolecule synthesis, cell signaling, differentiation, proliferation, and death is a key aspect of its mode of action .
Biochemical Pathways
The biochemical pathways affected by DON and, by extension, D3G include the TNF-α-induced NF-κB signaling pathway . DON induces the TNF-α-converting enzyme-dependent ectodomain shedding of TNF-receptor 1 via the activation of ERK and p38 MAP kinase, thereby inhibiting the TNF-α-induced NF-κB signaling pathway .
Pharmacokinetics
D3G is resistant to acids and enzymes expressed by humans . It is partly cleaved by cellulase and cellobiase, and several intestinal bacteria liberate don from d3g . This suggests that the bioavailability of D3G and its impact on health may be influenced by the gut microbiota. In addition, age-related differences in the toxicokinetic processes of DON and D3G have been observed .
Result of Action
The molecular and cellular effects of D3G’s action are primarily due to its hydrolysis to DON during digestion . DON causes emesis, anorexia, growth retardation, immunotoxicity, and impaired reproduction and development . At the cellular level, DON induces ribotoxic stress, disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death .
Action Environment
The production of DON and D3G can be triggered by diverse environmental and cellular signals . Many environmental factors, such as humidity and intensive rainfall, affect DON levels during the infection process . Moreover, thermal food processing can influence the stability of DON and the formation of degradation/conversion products .
生化学分析
Biochemical Properties
Deoxynivalenol 3-glucoside is formed through the enzymatic interaction of DON with glucose . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it has been suggested that DON-3G can be enzymatically hydrolyzed by intestinal bacteria . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound, like its parent compound DON, can have significant effects on various types of cells and cellular processes . It has been suggested that DON-3G can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The bioavailability of DON-3G is probably low compared to that of DON, as human Caco-2 cells do not absorb DON-3G .
Molecular Mechanism
It is known that DON, the parent compound of DON-3G, binds to the ribosome, induces a ribotoxic stress leading to the activation of MAP kinases, cellular cell-cycle arrest and apoptosis . It is plausible that DON-3G may exert similar effects at the molecular level once it is converted back to DON during digestion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that DON-3G is resistant to 0.2M hydrochloric acid for at least 24 hours at 37°C, suggesting that it will not be hydrolyzed in the stomach of mammals . This indicates that the product’s stability and long-term effects on cellular function can vary depending on the conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on mice, it was found that oral administration of DON and DON-3G at doses from 2.5 to 10 mg/kg body weight induced anorectic responses
Metabolic Pathways
This compound is involved in metabolic pathways that involve the conversion of DON to DON-3G through the glycosylation of DON . This process is connected with glycosyltransferases
Transport and Distribution
This compound, like DON, is fast-absorbed and widely distributed in multiple organs. It is first enriched in the plasma, liver, and kidney and subsequently accumulates in the intestine
Subcellular Localization
A related study has shown that a specific UDP-glycosyltransferase gene (TaUGT5), which is involved in the detoxification of DON, was localized on the plasma membrane of tobacco leaf epidermal cells
特性
IUPAC Name |
(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXWMGECQIOGB-SMSDQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891865 | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-21-7 | |
| Record name | Deoxynivalenol 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxynivalenol 3-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DON-3-glucoside is formed as a plant defense mechanism against DON. When Fusarium fungi infect crops like wheat, barley, and maize, the plants can convert DON into DON-3-glucoside through glycosylation. This process involves attaching a glucose molecule to DON, effectively detoxifying it and reducing its toxicity to the plant. [, , , , , ]
ANone: DON-3-glucoside is primarily found in cereal grains and cereal-based products. This includes wheat, barley, maize, malt, beer, bread, and various processed foods derived from these grains. Its presence has been reported in samples collected globally, highlighting its widespread occurrence as a food contaminant. [, , , , , , , ]
ANone: Concentrations of DON-3-glucoside in contaminated products vary depending on factors like the type of cereal, environmental conditions, and fungal strain. Studies have reported levels ranging from µg/kg to mg/kg levels in both raw and processed products, with some exceeding the regulatory limits set for DON. [, , , , , , ]
ANone: DON-3-glucoside is considered less toxic than DON due to its modified structure. In vitro and in vivo studies have shown that it exhibits significantly lower toxicity in various models, including microbial cells, porcine intestinal cells, and piglets. [, , ]
ANone: DON-3-glucoside is relatively stable in the upper digestive tract but can be hydrolyzed by the gut microbiota in the distal small and large intestine. This hydrolysis process removes the glucose molecule, converting DON-3-glucoside back into the more toxic DON, which can then be absorbed into the bloodstream. [, , ]
ANone: While DON-3-glucoside itself is less toxic, its potential to convert back to DON in the gut raises concerns about its contribution to overall DON exposure. This "masking" effect makes accurate risk assessment challenging, as routine analytical methods often fail to detect DON-3-glucoside. [, , , , ]
ANone: DON-3-glucoside analysis typically involves chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). These methods offer high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , ]
ANone: Accurate analysis of DON-3-glucoside can be challenging due to factors like matrix interference, the lack of commercially available standards, and the need for specific extraction and purification procedures. The development of reliable and standardized methods is crucial for monitoring its occurrence in food and feed. [, , , ]
ANone: Strategies to reduce DON-3-glucoside levels focus on preventing Fusarium infection and minimizing DON production in the first place. This includes good agricultural practices, resistant cultivars, and appropriate fungicide treatments. [, , , , ]
ANone: Some food processing methods, like milling and baking, can partially reduce DON-3-glucoside levels, but their effectiveness varies depending on the specific process and conditions. Research suggests that these processes can also lead to the formation of other DON derivatives. [, , , ]
ANone: Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


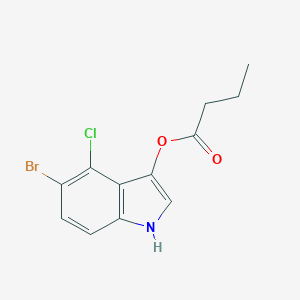
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
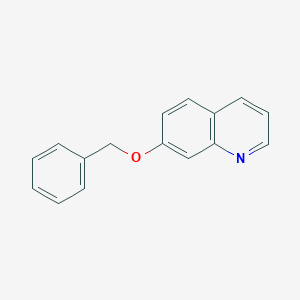
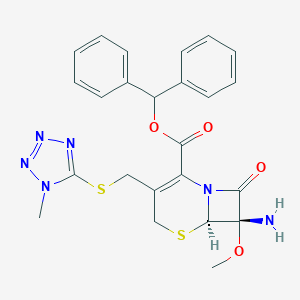

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
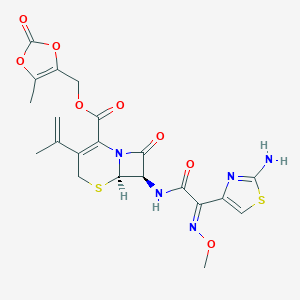
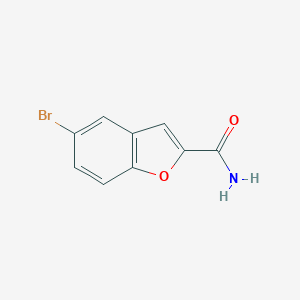
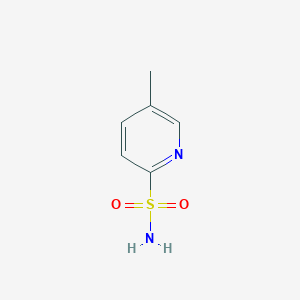
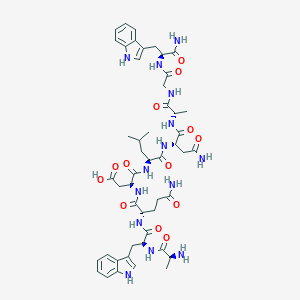
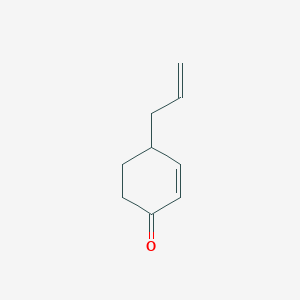
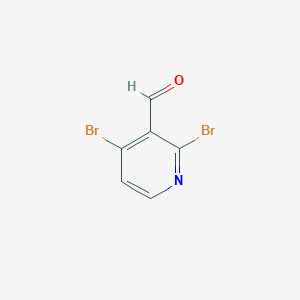
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B143923.png)
